molecular formula C10H15FO2 B8050434 4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B8050434
M. Wt: 186.22 g/mol
InChI Key: JPZFXZVCKYUDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H15FO2 and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrical Effects of Substituent Groups in Saturated Systems : This study examines the reactivities of a series of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. It was found that electrical effects of substituent groups through the bicyclo[2.2.2]octane ring system are significant and comparable to those in benzene derivatives (Roberts & Moreland, 1953).

  • Inductive Effects in Isolated Molecules : This paper explores the energies of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids using density functional theory. It highlights that the substituent effects are significant in both the acid molecule and the anion, affecting acidity (Exner & Böhm, 2002).

  • Substituent Effects on the Acidity of Weak Acids : This research calculates the acidities of substituted bicyclooctane-1-carboxylic acids and shows a linear dependency on C-X bond dipoles, suggesting significant field effects from the substituents (Wiberg, 2002).

  • Applications in Liquid Crystal Properties : Studies have shown the use of 4-substituted bicyclo[2.2.2]octane-1-carboxylates in creating new series of low melting esters with large nematic ranges, relevant in the field of liquid crystals and electrooptical properties (Gray & Kelly, 1981).

  • Medicinal Chemistry Applications : A study describes the synthesis and evaluation of 4-aminomethyl-bicyclo[2.2.2]-octane-l-carboxylic acid as an antifibrinolytic compound, demonstrating its high activity in this field (Baumgarten et al., 1969).

properties

IUPAC Name

4-(fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZFXZVCKYUDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
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4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
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4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.